N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide is an organic compound with the molecular formula C12H25NO. It is also known as Butyramide, N,N-dibutyl- and has a molecular weight of 199.3330 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide typically involves the reaction of butyric acid with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyric Acid+Dibutylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dibutylbutyramide
- N,N-Dibutyl-4-(butyrylamino)benzamide
- Butyramide, N,N-dibutyl-
Uniqueness
N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules .
Eigenschaften
CAS-Nummer |
82823-58-3 |
---|---|
Molekularformel |
C22H25N5O2 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
N-[[(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]diazenyl]-5-methyl-4-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C22H25N5O2/c1-15-19(16-10-6-4-7-11-16)21(25-23-15)26-27-24-18-14-28-22(2,3)29-20(18)17-12-8-5-9-13-17/h4-13,18,20H,14H2,1-3H3,(H2,23,24,25,26)/t18-,20-/m1/s1 |
InChI-Schlüssel |
APOAXMGSAIEMPN-UYAOXDASSA-N |
Isomerische SMILES |
CC1=C(C(=NN1)NN=N[C@@H]2COC(O[C@@H]2C3=CC=CC=C3)(C)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C(=NN1)NN=NC2COC(OC2C3=CC=CC=C3)(C)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.